(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone
Description
The compound (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone features a benzo[d]imidazole core substituted at position 1 with a methanone-linked phenyl group bearing an azepane sulfonyl moiety and at position 2 with a methylthio group. This structure combines key pharmacophoric elements:
- Benzo[d]imidazole: A heterocyclic scaffold known for diverse bioactivities, including antimicrobial and antitumor effects .
- Methylthio group: Enhances lipophilicity and may modulate electronic properties.
- Azepane sulfonyl: A seven-membered sulfonamide ring that improves solubility and binding affinity through hydrogen bonding .
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-(2-methylsulfanylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-28-21-22-18-8-4-5-9-19(18)24(21)20(25)16-10-12-17(13-11-16)29(26,27)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQUFCDLCFYRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone generally involves multi-step reactions. One typical synthetic route could start with the functionalization of a benzimidazole derivative by introducing a methylthio group. This intermediate can then undergo a coupling reaction with a sulfonyl azepane derivative in the presence of a suitable catalyst and under controlled temperature conditions to yield the desired compound.
Industrial Production Methods
For industrial production, scalability and cost-efficiency are crucial. This process often employs batch or continuous flow synthesis. Optimization of reaction conditions, such as solvent selection, temperature, and reaction time, is essential to achieve high yield and purity of the product. Catalysts and purification techniques are also optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The compound may be reduced under specific conditions to modify its functional groups, like converting sulfonyl to sulfide.
Substitution: : Various substitution reactions can occur at different positions of the aromatic ring, azepane, and benzimidazole moieties.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmosphere.
Substitution: : Catalysts like palladium on carbon (Pd/C) or bases like potassium carbonate (K2CO3) in appropriate solvents.
Major Products Formed from These Reactions
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of sulfide derivatives.
Substitution: : Introduction of various functional groups such as halides, nitro, or alkyl groups at specific positions.
Scientific Research Applications
Research into the biological activity of this compound indicates potential applications in treating various diseases. Compounds with similar structures often exhibit significant pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that compounds related to benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for further investigation in antimicrobial therapy .
- Neurological Applications : The azepane ring may contribute to neuroprotective effects, suggesting potential use in treating neurodegenerative diseases .
Industrial Production Considerations
For large-scale production, optimizing reaction conditions such as solvent choice, temperature, and reaction time is crucial. Techniques such as batch processing or continuous flow synthesis can be employed to improve efficiency and product purity .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of similar benzimidazole derivatives showed that these compounds effectively inhibited the growth of various cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
Research on sulfonamide compounds demonstrated their effectiveness against a range of bacterial strains. In vitro assays indicated that the presence of the sulfonyl group significantly enhanced antimicrobial activity compared to non-sulfonamide controls .
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzimidazole groups are known to interact with protein active sites, inhibiting or modifying their activity. Pathways involved may include enzyme inhibition, receptor modulation, and altering signal transduction pathways within cells.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Pharmacokinetic Properties
Using computational predictions and data from analogs:
Implications :
Biological Activity
The compound (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and possible therapeutic applications.
Structural Characteristics
The molecular structure of this compound includes:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Sulfonyl group : A functional group that can enhance the compound's reactivity and solubility.
- Benzoimidazole moiety : Known for its diverse biological activities.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. The biological activity of This compound has been assessed through various bioassays targeting specific enzymes and receptors involved in disease processes.
Key Pharmacological Effects
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation. For instance, related benzimidazole derivatives have shown significant activity against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial effects, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activity, which may also be present in this compound.
Synthesis
The synthesis of this compound can be approached through multi-step organic synthesis techniques. Key steps may include:
- Formation of the azepane ring.
- Introduction of the sulfonamide group.
- Coupling with the benzoimidazole derivative.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes similar compounds and their associated biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Aminosulfonyl)phenol | Amino group instead of azepane | Antimicrobial |
| 2-Methylthio-benzimidazole | Lacks sulfonamide linkage | Anticancer |
| 5-Sulfamoyl-indole | Indole structure instead of azepane | Anti-inflammatory |
This table illustrates how slight variations in structure can lead to different biological activities, emphasizing the importance of SAR in drug design.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological macromolecules. Techniques such as:
- Molecular docking : To predict binding affinity and orientation within target proteins.
- In vitro assays : To evaluate enzyme inhibition or receptor activation.
These studies provide insights into the mechanism of action and help identify potential side effects or toxicities associated with the compound.
Case Studies
Recent studies have highlighted the potential of compounds similar to This compound in various therapeutic areas:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with thiourea or carbonyl sources under acidic conditions.
- Step 2 : Sulfonylation of the azepane ring using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to introduce the azepane-1-sulfonyl group .
- Step 3 : Coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to link the benzimidazole and sulfonylated phenyl moieties.
- Critical Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for coupling steps) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substitution patterns (e.g., methylthio group at C2 of benzimidazole) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for sulfur-containing groups .
- FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted to be >3 due to the hydrophobic azepane and benzimidazole moieties, requiring DMSO or ethanol for dissolution in biological assays .
- pKa : The methylthio group (pKa ~10) and sulfonamide (pKa ~1–2) dictate pH-dependent solubility .
- Stability : Susceptible to oxidation at the methylthio group; storage under inert atmosphere (N₂/Ar) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonylation step in synthesis?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of sulfonyl chlorides .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction kinetics .
- In Situ Monitoring : HPLC or TLC tracks intermediate formation, enabling timely quenching to prevent over-sulfonylation .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based luminescence) to account for thiol-reactive methylthio groups .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., methylsulfinyl derivatives) that may interfere with activity .
- Target Engagement Studies : Use SPR or thermal shift assays to validate direct binding to hypothesized targets (e.g., kinase domains) .
Q. How can structural analogs be designed to improve target selectivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the azepane ring with piperazine (smaller ring) or morpholine (oxygen-containing) to modulate steric/electronic profiles .
- Fragment-Based Design : Use X-ray crystallography (e.g., Protein Data Bank ID 7XYZ) to identify binding pocket residues for rational modifications .
- SAR Studies : Systematic variation of substituents (e.g., replacing methylthio with ethylthio) and evaluation via IC50/EC50 dose-response curves .
Q. What computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide screens against structural databases (e.g., ChEMBL) to identify potential off-target kinases or GPCRs .
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity .
- ADMET Prediction : Tools like SwissADME forecast CYP450 inhibition risks due to the benzimidazole scaffold .
Data Interpretation and Validation
Q. How should researchers address discrepancies in NMR spectra between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify byproducts (e.g., unreacted azepane precursors) .
- Crystallization Trials : Recrystallize from ethyl acetate/hexane mixtures to isolate pure product and compare melting points .
- Isotopic Labeling : Synthesize 13C-labeled intermediates to trace signal splitting anomalies .
Q. What experimental controls are critical for validating in vitro biological activity?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments .
- Cytotoxicity Assays : Counter-screen in non-target cell lines (e.g., HEK293) to distinguish specific vs. nonspecific effects .
- Redox Controls : Add antioxidants (e.g., ascorbic acid) to mitigate artifactual results from thiol oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
